(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
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Overview
Description
(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of methoxy and fluorophenyl groups attached to a piperazine ring, making it a subject of study for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 2,3-dimethoxybenzoyl chloride with 4-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s methoxy and fluorophenyl groups allow it to bind with high affinity to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2,4-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
- (3,4-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
- (2,3-DIMETHOXYPHENYL)[4-(3-FLUOROPHENYL)PIPERAZINO]METHANONE
Uniqueness
(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorophenyl groups enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-24-17-9-5-6-14(18(17)25-2)19(23)22-12-10-21(11-13-22)16-8-4-3-7-15(16)20/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTGNFGSUVIMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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